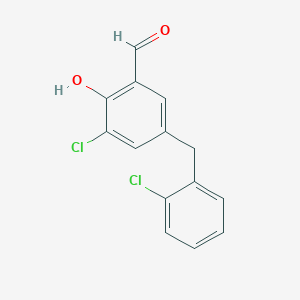

3-Chloro-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

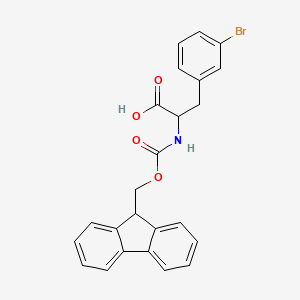

The compound of interest, 3-Chloro-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde, is a chlorinated benzaldehyde derivative. Chlorinated benzaldehydes are a group of compounds that have been extensively studied due to their various applications in chemical synthesis and potential biological activities. The presence of chlorine atoms and hydroxyl groups in these compounds can significantly influence their chemical behavior and physical properties .

Synthesis Analysis

The synthesis of chlorinated benzaldehydes and their derivatives often involves reactions that introduce chlorine atoms into the benzaldehyde framework. For instance, the synthesis of a related compound, 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide . Another example is the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, which was prepared through oxidation and hydrolysis steps . These methods demonstrate the versatility of chlorinated benzaldehydes in chemical synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes is characterized by the presence of chlorine atoms and hydroxyl groups attached to the benzene ring. The position of these substituents can lead to different conformers and dimerization patterns, as observed in the vibrational and ab initio studies of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde . The strong hydrogen bonding and dimerization are significant in understanding the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

Chlorinated benzaldehydes undergo various chemical reactions, including hydrogen bonding, dimerization, and reactions with alkynes, alkenes, or allenes. The reaction of 2-hydroxybenzaldehydes with alkynes using a rhodium catalyst system is an example of the aldehyde C–H bond cleavage to yield 2-alkenoylphenols . Additionally, the intramolecular Darzens condensation of dichloroacetoxybenzaldehyde leads to novel compounds depending on the number of chlorine atoms in the starting aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are influenced by the substituents on the benzene ring. Gas-liquid chromatographic analyses have shown that the retention behavior of these compounds is affected more by the position of chlorine substitution than by the number of chlorine atoms . Spectroscopic studies provide insights into the structural changes when these molecules convert into oxyanions, with significant shifts in the frequency of the carbonyl stretching band and changes in the geometry of the species . The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes reveals the transformation of the hydroxyl group to the phenolate anion in an aqueous alkaline environment .

Scientific Research Applications

Chromatographic Analysis

A study by Korhonen and Knuutinen (1984) demonstrated the use of chlorinated hydroxybenzaldehydes in gas-liquid chromatography. They focused on the separation of these compounds on a non-polar SE-30 capillary column under various conditions. The research highlighted the significant impact of chlorine substitution on retention behavior, providing insights valuable for analytical chemistry applications (Korhonen & Knuutinen, 1984).

Macrocyclic Complex Synthesis

Chen et al. (2014) explored the effects of zinc halide templates on the construction of [1 + 1] flexible Schiff-base macrocyclic complexes. They prepared novel pendant-armed dialdehydes and used them with diamines in the presence of ZnX2 salts to synthesize structurally and spectrally characterized macrocyclic Zn(II) complexes. This work demonstrates the compound's utility in developing new materials with potential applications in coordination chemistry (Chen et al., 2014).

Liquid Crystalline and Fire Retardant Materials

Jamain, Khairuddean, and Tay (2020) synthesized novel materials based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. They employed a nucleophilic substitution reaction involving hydroxybenzaldehyde derivatives to create compounds with varying terminal substituents, exhibiting liquid crystalline behavior and enhanced fire retardant properties. This research indicates the potential of such compounds in developing advanced materials with specific thermal and optical properties (Jamain, Khairuddean, & Tay, 2020).

Fluorescent pH Sensors

Saha et al. (2011) reported on a new probe derived from hydroxybenzaldehyde that acts as a highly selective fluorescent pH sensor. The probe exhibited a substantial increase in fluorescence intensity within a specific pH range, showcasing its potential for biological and chemical sensing applications (Saha et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-4-2-1-3-10(12)5-9-6-11(8-17)14(18)13(16)7-9/h1-4,6-8,18H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIQILLRYOYQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=C(C(=C2)Cl)O)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)